Flavinyltryptophan

Description

Significance of Flavinylated Amino Acid Derivatives in Biochemical Inquiry

Flavinylated amino acid derivatives are significant in biochemical inquiry as they provide tractable systems for studying the fundamental properties of flavins in a modified chemical environment, mimicking aspects of a protein active site. These derivatives allow researchers to investigate how the covalent linkage to an amino acid influences the flavin's spectroscopic properties, redox behavior, and interactions with other molecules. The incorporation of amino acids, particularly those with aromatic or redox-active side chains like tryptophan, can lead to specific intramolecular interactions that modulate the flavin's function. nih.govnih.gov Such studies offer insights into the principles governing cofactor binding and catalysis in complex flavoproteins. nih.gov

Historical Context and Early Research on Flavinyltryptophan Derivatives

Early research into this compound derivatives played a crucial role in understanding intramolecular interactions and their effects on molecular properties. Pioneering work by Gregorio Weber and colleagues in the 1970s focused on this compound peptides with varying linker lengths between the flavin and tryptophan moieties. guidetopharmacology.org These studies utilized fluorescence spectroscopy and high-pressure techniques to probe the formation of internal complexes where the flavin and tryptophan chromophores interact. guidetopharmacology.org This early research demonstrated that the distance and flexibility of the linker significantly influenced the extent of intramolecular complex formation and the resulting fluorescence quenching, laying the groundwork for understanding similar interactions in flavoproteins. nih.govnih.gov Investigations into the volume changes associated with the formation of these internal complexes provided thermodynamic insights into the forces driving such intramolecular associations. guidetopharmacology.org

Conceptual Frameworks for Understanding this compound Reactivity and Interactions

Understanding the behavior of this compound relies on several key conceptual frameworks. The interaction between the flavin and tryptophan moieties can be described in terms of π-π stacking interactions between their aromatic ring systems, as well as hydrophobic and dispersion forces, particularly in aqueous solutions. nih.govnih.gov The fluorescence properties of both flavin and tryptophan serve as sensitive probes for monitoring these interactions and conformational changes. nih.govnih.gov Quenching of flavin fluorescence upon internal complex formation is a key spectroscopic signature used in these studies. nih.govnih.gov

Furthermore, the redox chemistry inherent to the flavin isoalloxazine ring is a critical aspect. Flavins can exist in multiple redox states (oxidized, semiquinone, and reduced), and their interconversion is central to their biological function. fishersci.at While this compound itself may not be involved in enzymatic catalysis in the same way as protein-bound flavins, its flavin component retains these redox capabilities. The proximity of the tryptophan indole (B1671886) ring, which can act as an electron donor, can influence the flavin's redox properties and potentially participate in photo-induced electron transfer processes, a phenomenon observed between tryptophan residues and flavins in some proteins. High-pressure studies provide a thermodynamic framework to understand the volume changes associated with conformational equilibria and complex formation in this compound peptides. guidetopharmacology.org

Detailed research findings on this compound peptides have provided quantitative data on the thermodynamics of internal complex formation. Studies investigating the effect of pressure on this compound peptides with different methylene (B1212753) group linkers (n=3 and n=5) revealed negative volume changes upon the formation of the internal complex. This indicates that the complexed form occupies a smaller volume than the extended form, a finding consistent with the idea of the chromophores coming into closer proximity. The equilibrium constant for complex formation was observed to increase with increasing pressure, further supporting this volumetric interpretation.

The fluorescence properties of these peptides also provided valuable data. Significant fluorescence quenching was observed, attributed to the formation of a "dark" internal complex where energy transfer or other de-excitation pathways are favored. nih.govnih.gov The extent of quenching and the equilibrium constant for complex formation were dependent on the length of the methylene linker, highlighting the role of molecular flexibility and distance in facilitating these intramolecular interactions. nih.govnih.gov

The following table summarizes some representative data points from studies on this compound peptides:

| Derivative | Linker Length (methylene groups) | Effect of Pressure on Complex Formation | Volume Change of Complex Formation (cm³/mol) | Fluorescence Quenching |

| This compound peptide | 3 | Equilibrium constant increases | Approximately -1.8 | Significant |

| This compound peptide | 5 | Equilibrium constant increases | Approximately -1.8 | Significant |

Note: Data points are representative and compiled from multiple sources discussing the same studies.

These findings underscore the utility of this compound derivatives as model systems for understanding the interplay between structure, dynamics, and function in flavin-containing biomolecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

21099-87-6 |

|---|---|

Molecular Formula |

C27H26N6O5 |

Molecular Weight |

514.5 g/mol |

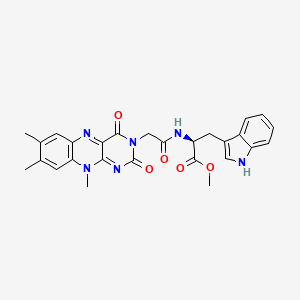

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate |

InChI |

InChI=1S/C27H26N6O5/c1-14-9-19-21(10-15(14)2)32(3)24-23(30-19)25(35)33(27(37)31-24)13-22(34)29-20(26(36)38-4)11-16-12-28-18-8-6-5-7-17(16)18/h5-10,12,20,28H,11,13H2,1-4H3,(H,29,34)/t20-/m0/s1 |

InChI Key |

FLPUCSKZOHMPTF-FQEVSTJZSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC)C |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC)C |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Flavinyltryptophan; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Flavinyltryptophan Analogs for Research

Strategies for Covalent Integration of Flavin and Tryptophan Moieties

The covalent integration of flavin and tryptophan units is a crucial step in creating defined flavinyltryptophan analogs. This linkage is essential for controlling the distance and orientation between the two chromophores, which in turn influences the efficiency and dynamics of electron transfer processes. While flavins can bind to proteins noncovalently, approximately 10% of flavoproteins feature a covalent flavin linkage, often through residues like histidine, tyrosine, cysteine, or threonine. rug.nl In the context of this compound model systems, synthetic approaches are employed to create a specific covalent tether between a flavin derivative and a tryptophan residue.

Early studies on this compound peptides, for instance, involved linking the flavin to the tryptophan through a methylene (B1212753) chain of varying lengths. uci.eduuci.edu The position of the linkage on the flavin isoalloxazine ring can also be varied, influencing the electronic properties and interactions with the tryptophan moiety. acs.org For example, studies have explored linkages at the N(3) position of the flavin. arievanhoek.nl The choice of synthetic route dictates the nature and stability of the covalent bond, enabling researchers to fine-tune the structural parameters of the resulting this compound analog.

Synthesis of this compound Peptides and Conjugates for Mechanistic Studies

The synthesis of this compound peptides and conjugates is a key area for understanding the intricate mechanisms of photoinduced electron transfer and radical pair dynamics. By incorporating this compound into peptides or conjugating it to other molecules, researchers can mimic aspects of biological systems and study the effects of the local environment on the flavin-tryptophan interaction.

This compound peptides have been synthesized to investigate intramolecular interactions and their influence on fluorescence properties. uci.eduuci.eduacs.org These peptides can serve as simplified models for flavoproteins, allowing for controlled studies of electron transfer rates and radical pair lifetimes. rsc.orgacs.org For instance, studies on this compound peptides with different methylene linker lengths have shown that the distance between the flavin and tryptophan impacts the formation of internal complexes and fluorescence quenching. uci.eduuci.edu

Furthermore, flavin derivatives have been tethered to nucleic acids, such as peptide nucleic acids (PNAs) and DNA, to create conjugates for studying membrane interactions and energy transfer processes. acs.org These conjugates can be used as fluorescent probes to investigate the properties of lipid domains in model membranes. acs.org The synthesis of such conjugates often involves coupling a modified flavin derivative, such as one with a carboxylic acid handle, to an amino-modified peptide or nucleic acid using standard coupling chemistry. acs.org Solid-phase peptide synthesis techniques can be employed for the construction of this compound-containing peptides. researchgate.net

Approaches for Introducing Spectroscopic Probes into this compound Systems

Introducing spectroscopic probes into this compound systems is essential for monitoring their behavior and the dynamics of photoinduced processes. Fluorescence spectroscopy, in particular, is a powerful tool for studying flavin-tryptophan interactions, as the fluorescence of flavin is often quenched by tryptophan. acs.orgarievanhoek.nl

Various approaches are used to incorporate spectroscopic handles. The intrinsic fluorescence of the flavin and tryptophan moieties themselves provides a starting point for investigation. uci.eduacs.org By covalently linking flavin and tryptophan, researchers can study intramolecular fluorescence quenching and use it as a measure of the interaction between the two residues. uci.eduuci.eduacs.org

Beyond the intrinsic fluorescence, external spectroscopic probes can be introduced. For example, studies on protein dynamics have utilized fluorescent probes like IAEDANS and PRODAN, although these are not directly linked to this compound synthesis itself, they illustrate the principle of using external probes to report on molecular environment and dynamics. uci.edu In the context of this compound conjugates, labeling with fluorescent tags allows for tracking their localization and interactions in complex systems like membranes. acs.org The design of flavin derivatives with functional groups suitable for conjugation to various probes is a key aspect of this approach.

Stereochemical Control in this compound Synthesis for Functional Investigation

Stereochemical control in the synthesis of this compound analogs is important for precisely defining the spatial arrangement of the flavin and tryptophan moieties. The stereochemistry at chiral centers within the molecule, particularly in the tryptophan residue and any linker connecting the two components, can significantly influence the conformational landscape of the molecule. This, in turn, affects the distance, orientation, and electronic coupling between the flavin and tryptophan, which are critical parameters governing electron transfer rates and radical pair properties.

Advanced Spectroscopic Characterization Techniques and Their Application in Flavinyltryptophan Research

Electronic Absorption and Circular Dichroism Spectroscopy for Conformational Analysis

Electronic absorption spectroscopy measures the absorbance of light by a sample as a function of wavelength. This technique is sensitive to the electronic transitions within a molecule, providing information about the presence of chromophores and their electronic environment. Flavinyltryptophan contains both flavin and tryptophan moieties, both of which are chromophores with characteristic absorption spectra in the UV-Vis region libretexts.orgrespectprogram.org. The absorption spectrum of this compound reflects the combined contributions of these two components, potentially with modifications due to intramolecular interactions. Changes in the molecule's conformation or environment can lead to shifts in the absorption maxima and changes in intensity rsc.org.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules ntu.edu.sg. CD is particularly useful for studying the conformation of molecules, especially in solution. It is widely applied to analyze the secondary and tertiary structure of biological macromolecules like proteins and peptides ntu.edu.sgcreative-proteomics.comunits.it. Since this compound is a chiral molecule due to the presence of the tryptophan residue, it exhibits a CD spectrum. The CD spectrum in the far-UV region (180-260 nm) can provide information about the conformation of the amino acid component, while the near-UV region (250-340 nm) can be sensitive to the environment of aromatic residues like tryptophan and the flavin moiety, as well as the presence of disulfide bonds creative-proteomics.com. Changes in the CD spectrum as a function of environmental conditions (e.g., temperature, pH, solvent) can indicate conformational changes or alterations in the molecule's interactions creative-proteomics.com. CD spectroscopy can be used to observe how secondary structure changes with environmental conditions or on interaction with other molecules ntu.edu.sg.

Fluorescence Spectroscopy in Probing Intramolecular and Intermolecular Interactions

Fluorescence spectroscopy is a highly sensitive technique that probes the emission of light by a molecule after it has absorbed light. Flavin and tryptophan are both naturally fluorescent molecules, making fluorescence spectroscopy a valuable tool for studying this compound nih.govuci.edu. The fluorescence properties, such as excitation and emission spectra, quantum yield, and lifetime, are highly sensitive to the molecule's environment and interactions nih.gov.

In this compound, intramolecular interactions between the flavin and tryptophan moieties can significantly influence the fluorescence properties. For instance, energy transfer or electron transfer between the excited flavin and the tryptophan residue can lead to fluorescence quenching or changes in emission characteristics nih.gov. Fluorescence spectroscopy can be used to study both intramolecular interactions within a single this compound molecule and intermolecular interactions when this compound interacts with other molecules, such as proteins or membranes nih.govnih.govscielo.org.mx. Changes in fluorescence intensity, spectral shape, or lifetime upon interaction can provide information about binding events, conformational changes, and the nature of the molecular environment nih.govnih.govchemrxiv.org.

Time-Resolved Fluorescence Anisotropy and Lifetime Measurements

Time-resolved fluorescence measurements provide insights into the dynamics of a fluorophore and its environment. Fluorescence lifetime (FLT) is the average time a molecule spends in the excited state before emitting a photon qutools.comsigmaaldrich.com. It is an intrinsic property of the fluorophore but can be affected by external factors like temperature, polarity, and the presence of quenchers sigmaaldrich.com. Measuring fluorescence lifetime can provide information about the underlying processes affecting the excited state, such as energy transfer or collisional quenching qutools.com. Time-correlated single photon counting (TCSPC) is a common method for determining fluorescence lifetime by measuring the time difference between excitation and emission events qutools.comsigmaaldrich.com.

Time-resolved fluorescence anisotropy monitors the depolarization of fluorescence emission over time sif.ithoriba.com. This depolarization is caused by the rotational motion of the fluorophore during its excited state lifetime horiba.com. By analyzing the decay of anisotropy, researchers can determine the rotational correlation time, which is related to the size and shape of the molecule or the part of a larger molecule to which the fluorophore is attached, as well as the viscosity of the environment horiba.com. Time-resolved anisotropy measurements are often more informative than steady-state measurements as they provide direct insight into the dynamics of the process picoquant.com. These measurements are useful for studying molecular orientation and mobility, as well as processes that affect them, such as protein-protein interactions or changes in local microviscosity horiba.compicoquant.com.

Quantitative Analysis of Fluorescence Quenching Mechanisms

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample ossila.comresearchgate.net. This can occur through various mechanisms, including collisional quenching (dynamic quenching) and the formation of non-fluorescent complexes (static quenching) ossila.comresearchgate.netrsc.org. Quantitative analysis of fluorescence quenching can provide valuable information about the interaction between the fluorophore (this compound) and a quencher molecule.

The Stern-Volmer equation is commonly used to analyze fluorescence quenching data: F₀/F = 1 + Ksv[Q], where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher, [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant mdpi.com. The Stern-Volmer constant can provide a measure of the efficiency of the quenching process.

Further analysis, often involving fluorescence lifetime measurements, can help distinguish between dynamic and static quenching mechanisms rsc.orgmdpi.com. In dynamic quenching, the quencher interacts with the fluorophore in the excited state through collisions, leading to a decrease in fluorescence lifetime. In static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state, which reduces the concentration of the fluorescent species but does not affect the lifetime of the remaining excited fluorophores ossila.com. By analyzing the dependence of both fluorescence intensity and lifetime on quencher concentration, the mechanism of quenching and parameters such as the bimolecular quenching rate constant (kq) and binding constants can be determined mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules and studying their dynamics and interactions at atomic resolution nuvisan.comhyphadiscovery.com. For this compound, NMR can provide detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships ox.ac.uk. This is particularly useful for elucidating the structure of complexes formed between this compound and other molecules.

One-dimensional (1D) NMR spectra (e.g., ¹H and ¹³C NMR) provide fundamental information about the types of nuclei present and their chemical shifts, which are indicative of their electronic environment ox.ac.uklibretexts.org. Scalar couplings (J-couplings) observed in high-resolution 1D spectra or through-bond correlation experiments in multidimensional NMR provide information about the connectivity of atoms ox.ac.uk.

Multidimensional NMR for Conformational Dynamics

Multidimensional NMR techniques, such as two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for assigning resonances and determining the three-dimensional structure of molecules ox.ac.uknumberanalytics.com. COSY identifies coupled spins, revealing through-bond connectivities ox.ac.uknumberanalytics.com. NOESY identifies spins that are close in space, providing information about through-space correlations and thus spatial proximity hyphadiscovery.com.

For studying conformational dynamics, multidimensional NMR, including heteronuclear NMR approaches for isotopically enriched molecules, can provide information about internal motions on various timescales nih.govmdpi.com. Techniques like relaxation dispersion NMR can probe conformational exchange processes that occur on the millisecond to microsecond timescale nih.gov. By analyzing NMR parameters such as chemical shifts, J-couplings, and relaxation rates, researchers can gain insights into the different conformations sampled by this compound and the rates at which it interconverts between them nih.govmdpi.comcopernicus.orgutoronto.ca. This is particularly relevant for understanding the flexibility of the linker between the flavin and tryptophan moieties and how it influences the molecule's behavior.

Ligand-Observed NMR in Interaction Studies

Ligand-observed NMR spectroscopy is a valuable approach for studying the interactions of a ligand (such as this compound) with a larger molecule (such as a protein) nuvisan.commdpi.com. In this approach, the NMR signals of the ligand are monitored in the presence of the binding partner. Changes in the ligand's NMR parameters upon binding can indicate the presence and nature of the interaction uio.no.

Techniques like saturation transfer difference (STD) NMR and water-ligand observed via gradient spectroscopy (waterLOGSY) are commonly used ligand-observed NMR methods mdpi.com. STD NMR relies on the transfer of saturation from the protein to the bound ligand, resulting in a decrease in the intensity of the ligand's signals mdpi.com. This allows for the identification of ligand resonances that are in close contact with the protein. WaterLOGSY observes the transfer of magnetization between water protons and ligand protons, providing information about whether the ligand is free in solution or bound to a larger molecule mdpi.com.

Ligand-observed NMR is particularly useful when the protein is large or difficult to label isotopically nuvisan.commdpi.com. It requires lower amounts of protein compared to some protein-observed NMR methods nuvisan.com. By analyzing the changes in chemical shifts, line widths, and intensities of the this compound signals in the presence of a potential binding partner, researchers can determine binding affinities, identify binding sites, and gain insights into the conformational changes that occur upon binding nuvisan.comresearchgate.netkent.ac.uk.

Mass Spectrometry-Based Approaches for Characterization of this compound Adducts and Peptides

Mass spectrometry (MS) and its hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS), are indispensable for the characterization of this compound adducts and peptides containing this motif. MS provides information on the mass-to-charge ratio (m/z) of molecules, allowing for their identification and quantification.

Key applications of MS-based approaches in this compound research include:

Characterization of Covalent Adducts: In some flavoproteins, the flavin is covalently attached to the polypeptide chain tum.de. MS is crucial for identifying the site of this covalent linkage and characterizing the structure of the resulting this compound adduct. This involves proteolytic digestion of the protein and subsequent MS analysis of the resulting peptides to pinpoint the modified ones mdpi.com. High-energy collisional dissociation (HCD) and electron-transfer dissociation (ETD) or their combination (EThcD) are fragmentation techniques used in MS/MS to obtain structural information about adducted peptides, allowing for the localization of the modification site researchgate.net. Studies have successfully used MS-based methods to identify various protein cross-links, including tyrosine-tryptophan (Tyr-Trp) linkages, which are relevant to flavin-tryptophan interactions researchgate.netrsc.org.

Analysis of Peptides Containing this compound: MS can be used to analyze synthetic or naturally occurring peptides that incorporate the this compound dyad. This allows for the confirmation of peptide synthesis, determination of purity, and investigation of their fragmentation patterns, which can provide insights into their structure and stability.

Identification of Radical Pairs and Intermediates: While often studied by techniques like EPR frontiersin.org, MS can potentially be used in conjunction with fast reaction techniques to trap and identify transient radical species formed during photoinduced electron transfer between flavin and tryptophan. Laser-interfaced mass spectrometry (LIMS), for example, can provide gas-phase absorption spectra and analyze photofragments rsc.org.

Structural Characterization of Flavin-Peptide Complexes: Native mass spectrometry (NMS) can be employed to study non-covalent interactions between flavins and peptides containing tryptophan residues. NMS maintains native contacts during analysis, providing information on the mass and potentially the stoichiometry of the complex nih.gov. Ion mobility spectrometry (IMS) coupled with NMS can further provide information about the shape of these complexes nih.gov.

MS-based approaches, especially when coupled with chromatographic separation and advanced fragmentation techniques, offer high sensitivity and specificity for the detailed structural characterization of this compound in various chemical environments and biological contexts.

Application of Spectroscopic Techniques as Bio-Optical Probes for Macromolecular Exposure

Spectroscopic techniques, including fluorescence and absorption spectroscopy, can be utilized as bio-optical probes to investigate the exposure and local environment of flavin and tryptophan moieties within macromolecules, such as proteins.

Tryptophan Fluorescence: Tryptophan is intrinsically fluorescent, with an emission maximum around 360 nm when excited at approximately 280 nm mdpi.com. The fluorescence properties of tryptophan, including its intensity and emission maximum, are highly sensitive to the polarity and dynamics of its local environment. Changes in tryptophan fluorescence can thus report on conformational changes in a protein, binding events, or the proximity of quenchers. In flavoproteins, tryptophan fluorescence can be quenched by nearby flavin molecules through electron transfer pnas.org. Monitoring the quenching efficiency and dynamics provides information about the distance and orientation between the tryptophan and flavin residues. Ultrafast spectroscopic studies have observed fluorescence quenching of flavins in proteins on femtosecond and picosecond timescales, attributed to ultrafast electron transfer between flavins and aromatic residues like tryptophan pnas.org.

Flavin Absorption and Fluorescence: Flavins themselves are strong chromophores with distinct absorption bands in the visible and UV regions rsc.org. They also exhibit fluorescence, although this can be quenched in the presence of electron donors like tryptophan pnas.org. Changes in flavin absorption or fluorescence spectra can indicate changes in their redox state, protonation state, or interactions with the surrounding protein environment. Using flavin fluorescence as a probe has demonstrated exceptional sensitivity for detecting magnetic field effects in flavin samples researchgate.net.

Spectroscopic Techniques for Solvation Dynamics: Spectroscopic probes like tryptophan and flavin mononucleotide (FMN) have been used to characterize solvation dynamics in proteins and at protein interfaces nih.gov. Femtosecond-resolved fluorescence spectroscopy (FRES) can provide insights into the heterogeneous solvation dynamics around these residues nih.gov.

Radical Pair Formation as a Probe: The photoinduced formation of flavin-tryptophan radical pairs can also serve as a probe for macromolecular structure and dynamics. The kinetics and spin dynamics of these radical pairs, often studied by techniques like time-resolved EPR frontiersin.org and photo-CIDNP NMR researchgate.net, are influenced by the distance, orientation, and dynamics of the flavin and tryptophan within the protein. Artificial protein systems incorporating flavin-tryptophan dyads have been developed to study these ultrafast radical pair kinetics in a controlled environment rsc.org.

Structural Biology of Flavinyltryptophan and Its Interactions with Biological Macromolecules

Structural Basis of Flavinyltryptophan Internal Complex Formation

The ability of this compound to form internal complexes is a key aspect of its structural behavior. This complex formation typically involves the stacking of the aromatic rings of the flavin and tryptophan moieties. The driving forces for this interaction include pi-pi stacking and hydrophobic effects, particularly in aqueous solutions. X-ray structural studies using model complexes, such as those of 7,8-dimethylisoalloxazine-10-acetic acid with tryptamine (B22526) or tyramine, have provided insights into these interactions, showing parallel stacking arrangements with interplanar distances smaller than typical van der Waals separation, suggesting charge-transfer interactions in the ground state. nih.gov These interactions between the indole (B1671886) or phenol (B47542) rings and the pyrimidinoid and pyrazinoid portions of the isoalloxazine ring can lead to short contacts with the reduction site (N1 and N5 atoms) of the flavin ring, potentially facilitating the reduction of oxidized flavin. nih.gov

Role of Spacer Length and Molecular Architecture in Complex Stability

The length and architecture of the linker or spacer connecting the flavin and tryptophan units significantly influence the stability of the internal complex. Studies on this compound peptides with varying numbers of methylene (B1212753) groups separating the chromophores have demonstrated this effect. For instance, peptides with a shorter linker (three methylene groups) exhibit a higher percentage of the closed, nonfluorescent complex form compared to those with a longer linker (five methylene groups) at atmospheric pressure. nih.gov This suggests that a shorter, more constrained linker favors the intramolecular stacking interaction. The mechanical constraint imposed by a short link can hinder the approach of the interacting rings, affecting the volume change associated with complex formation. nih.gov

Research findings on the percentage of closed complex form based on spacer length are presented in the table below:

| Spacer Length (Methylene Groups) | Percentage of Closed Complex Form (Atmospheric Pressure) |

| 3 | 94% nih.gov |

| 5 | 80% nih.gov |

Influence of Solvent Environment and Pressure on Complex Equilibria

The solvent environment and applied pressure can significantly impact the equilibrium between the open and internally complexed forms of this compound. Hydrophobic forces play a role in complex formation in aqueous solutions, but dispersion forces are also effective, as evidenced by fluorescence quenching observed in organic solvents. researchgate.net

High hydrostatic pressure can shift conformational equilibria in molecular systems. pnas.org Studies on this compound peptides have shown that the equilibrium constant for internal complex formation increases with increasing pressure. nih.govannualreviews.org This pressure dependence is related to the volume change upon complex formation. For a peptide with three methylene groups, the volume change upon formation of the nonfluorescent complex was found to be approximately -1.8 mL/mol, while for a peptide with five methylene groups, it was around -4.8 mL/mol. nih.govannualreviews.org These negative volume changes suggest that the complexed form occupies a smaller volume than the extended form. The compressibility of the peptides also plays a role, with shorter peptides exhibiting smaller compressibility due to the mechanical constraints on ring approach. nih.gov The pressure dependence of the volume change can be complex, suggesting that the apparent compressibility of the "free" peptide and the compressibility of the complex contribute to the observed effects. annualreviews.org The breakdown of solvation spheres of water molecules upon the approach of nonpolar groups during complex formation may contribute to the negative volume changes observed. annualreviews.org

This compound within Protein Contexts: Case Studies and Model Systems

The interactions observed in model this compound compounds are relevant to understanding the behavior of flavin and tryptophan residues within the complex environment of proteins. Tryptophan residues, despite being less abundant than other aromatic residues in proteins, are frequently involved in noncovalent interactions, including pi-pi interactions. nih.gov

Investigation of this compound in Flavodoxin Proteins

Flavodoxins are electron-transfer proteins that utilize flavin mononucleotide (FMN) as a prosthetic group. wikipedia.org These proteins often contain tryptophan residues in proximity to the flavin cofactor, and these residues can play a crucial role in modulating the flavin's properties and the protein's function. A common tryptophan residue near the binding site in flavodoxins can aid in lowering the reactivity of the semiquinone form of flavin. wikipedia.org

Investigations into flavodoxins from various organisms, such as Peptostreptococcus elsdenii, Desulfovibrio vulgaris, and Azotobacter vinelandii, have explored the effect of pressure on flavin fluorescence, which can be indicative of flavin release from the protein complex. uci.eduresearchgate.net This highlights the dynamic nature of flavin binding within flavodoxins and how external factors can influence these interactions. The crystal structure of an unusual flavodoxin from Methanosarcina acetivorans revealed a unique FMN binding site that provides a rationale for the stabilization of the anionic semiquinone and low reduction potentials. nih.gov

Characterization of Covalent and Non-Covalent Flavin-Protein Adducts Involving Tryptophan

Flavin cofactors can interact with proteins through both non-covalent and covalent linkages. While many flavoproteins bind flavin non-covalently, a subset features a covalently attached flavin prosthetic group. cjnmcpu.comnih.gov Covalent flavin-protein linkages are often formed at the C8α position of the flavin group, commonly with a histidyl residue, but linkages with cysteine, tyrosine, and aspartic acid have also been observed. cjnmcpu.com

Tryptophan residues can be involved in non-covalent interactions with flavins through pi-pi stacking, as seen in model systems and suggested to be important in flavoproteins. nih.govresearchgate.net These non-covalent interactions contribute to the binding and orientation of the flavin cofactor within the protein active site, influencing its redox properties and catalytic activity.

In some cases, tryptophan residues are part of electron transfer pathways involving non-covalently bound flavin cofactors, such as in cryptochromes where electron transfer occurs along a chain of conserved tryptophan residues to a non-covalently bound FAD cofactor. psu.edu This forms a radical pair species involving the FAD radical and a tryptophan radical. psu.edu

While covalent linkages most frequently involve other amino acids, the close proximity and interaction of tryptophan with flavin in many flavoproteins suggest its importance in both covalent and non-covalent adduct formation or stabilization. The formation of a covalent flavin-protein bond is often considered an autocatalytic process, potentially involving the attack of an amino acid residue on the flavin ring. cjnmcpu.com

High-Resolution Structural Determination Methods for this compound-Containing Systems

Determining the high-resolution structures of this compound-containing systems, whether as isolated molecules, internal complexes, or within proteins, is crucial for understanding their function at the atomic level. Several techniques are employed for this purpose.

X-ray crystallography is a powerful method for obtaining high-resolution structural information of macromolecules, including proteins with bound cofactors like flavins. kbdna.com It can provide detailed insights into the arrangement of atoms and the nature of interactions, such as the pi-pi stacking observed in flavin-tryptophan model complexes. nih.gov However, it requires the sample to be in a crystalline form, which can be challenging for some biological macromolecules. kbdna.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structural determination, particularly for molecules in solution. kbdna.com NMR can provide information on the dynamics and heterogeneity of protein structures and is well-suited for studying molecular interactions, including protein-ligand interactions. kbdna.comresearchgate.net 2D NOESY NMR experiments, for instance, can probe through-space dipolar couplings in non-covalent architectures, providing information on solution conformations. researchgate.net The use of stable isotopes can enhance NMR signal resolution for larger systems. kbdna.com

Cryogenic electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of biological macromolecules and complexes, overcoming some limitations of crystallography regarding sample size and crystallization. nih.govnih.govmdpi.com Recent advances in cryo-EM technology have enabled high-resolution structure determination of smaller protein complexes and even protein-free RNAs, suggesting its increasing applicability to systems involving this compound, especially within protein contexts. nih.govnih.govbiorxiv.org

These high-resolution methods, often used in combination, provide complementary information essential for elucidating the precise structural details of this compound and its interactions, which are fundamental to understanding its biological roles.

X-ray Crystallography of this compound-Protein Co-crystals

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. It involves diffracting X-rays off the electron cloud of atoms in a crystal, producing a pattern that can be mathematically converted into a 3D structure. sci-hub.se For biological macromolecules, this technique typically requires growing high-quality crystals of the protein, either alone or in complex with a ligand like this compound (co-crystallization). vivabiotech.com

Model complexes involving flavin and tryptophan have been studied using X-ray diffraction to understand the interactions that occur in flavoproteins. These studies have revealed details about the stacking arrangements and intermolecular distances between the isoalloxazine ring of flavin and the indole ring of tryptophan. nih.gov Observed short contacts, less than 3.4 Å, between the indole ring and the pyrimidoid and pyrazinoid portions of the isoalloxazine ring suggest the presence of charge-transfer interactions in their ground states. nih.gov These interactions may facilitate the reduction of oxidized flavin to the semiquinone state through charge transfer from the tryptophan residue. nih.gov

While direct co-crystal structures of a protein with intact this compound were not extensively detailed in the search results, studies on model complexes provide a foundational understanding of the potential interactions that would be observed in such co-crystals. X-ray crystallography provides high-resolution data that allows for the analysis of these specific atomic interactions, which is vital for understanding binding affinity and specificity. vivabiotech.com

Cryo-Electron Microscopy (Cryo-EM) for Large this compound Complexes

Cryo-Electron Microscopy (Cryo-EM) has emerged as a pivotal technique for determining the structures of large, dynamic, and heterogeneous biological complexes that may be challenging to crystallize for X-ray diffraction. mdpi.comarxiv.orgarxiv.org Unlike crystallography, Cryo-EM images non-crystalline specimens, often capturing molecules in a near-physiological hydrated state. mdpi.com This technique is particularly well-suited for studying large protein assemblies or complexes that undergo significant conformational changes. mdpi.comarxiv.org

While specific examples of Cryo-EM applied directly to large complexes containing this compound were not prominently featured in the search results, the capabilities of Cryo-EM are highly relevant for such studies. Cryo-EM allows for the structural analysis of large molecular weight proteins and complexes, overcoming limitations sometimes faced by other techniques like NMR for very large systems. mdpi.com Recent advancements in Cryo-EM, including improved detectors and image processing algorithms, have pushed resolutions to near-atomic levels, enabling detailed structural characterization of complex biological systems. nih.govthermofisher.com This makes Cryo-EM an invaluable tool for investigating the structural organization of large protein complexes that might incorporate this compound as a component or ligand, especially if these complexes exhibit structural heterogeneity or dynamic behavior. arxiv.orgarxiv.org

Conformational Dynamics and Allosteric Modulation of this compound-Binding Domains

Protein function is intimately linked to their structural dynamics and the ability to undergo conformational changes. frontiersin.orgbahargroup.org These dynamics are crucial for molecular recognition, enzyme catalysis, and allosteric regulation. frontiersin.org Allostery, a fundamental regulatory mechanism in biological systems, involves the modulation of protein function by binding events at sites distinct from the active site, often through conformational changes that propagate through the protein structure. nih.govhotspotthera.comucsf.edu

While direct information on the conformational dynamics and allosteric modulation specifically involving this compound-binding domains was not extensively found, the principles of these processes are highly relevant. Ligand binding can induce specific conformational changes in proteins, altering the equilibrium between different structural states. nih.gov This can lead to altered activity at a remote site, demonstrating allosteric communication. nih.govfrontiersin.org

Research on other multi-domain proteins has shown how ligand binding to one domain can trigger conformational changes that propagate to another domain, influencing its activity. nih.govnih.gov These conformational changes can range from localized movements to large-scale rearrangements of entire domains or subunits. bahargroup.org The dynamic nature of proteins, including the existence of pre-existing conformational substates, plays a significant role in allosteric processes. bahargroup.orgucsf.edu Techniques like NMR and computational methods are often employed to study these dynamics and the pathways of allosteric signal transduction. ucsf.edufrontiersin.org

For proteins that bind this compound, understanding the conformational dynamics of the binding domain and how these dynamics are influenced by ligand binding is crucial for elucidating the functional consequences. If the protein is multi-domain, this compound binding could potentially induce allosteric effects by altering the conformation or dynamics of other domains, thereby modulating their activity or interaction with other molecules. The study of these dynamic processes is essential for a complete understanding of how this compound exerts its biological effects.

Compound Information

| Compound Name | PubChem CID |

| This compound | 24776796 |

| Tryptophan | 6305 |

Note: The PubChem CID for this compound was found via a search result bio-fount.com which listed the CAS number 21099-87-6. A subsequent search confirmed the PubChem CID associated with this CAS number.

Structural biology is a scientific discipline focused on determining the three-dimensional structures of biological macromolecules, such as proteins, and understanding how these structures relate to their functions and interactions within living organisms. This field is fundamental to unraveling the molecular basis of essential biological processes, including cell signaling and protein synthesis. Key techniques in structural biology, such as X-ray crystallography and Cryo-Electron Microscopy, are employed to gain detailed insights into the architecture of biomolecules and their complexes.

X-ray Crystallography of this compound-Protein Co-crystals

X-ray crystallography is a widely used method for resolving the atomic structure of crystalline materials, including proteins and their complexes with ligands. sci-hub.se The technique relies on the diffraction pattern produced when X-rays interact with the electron clouds of atoms within a crystal, which can then be computationally converted into a three-dimensional structural model. sci-hub.se For biological samples, this typically necessitates the formation of well-ordered protein crystals, either in isolation or in complex with a molecule like this compound through co-crystallization. vivabiotech.com

Studies using model complexes of flavin and tryptophan have provided foundational insights into the types of interactions that may occur in flavoproteins. X-ray diffraction analyses of these models have revealed specific details regarding the stacking arrangements and distances between the isoalloxazine ring of flavin and the indole ring of tryptophan. nih.gov Short contact distances, measured at less than 3.4 Å, between the indole ring and the pyrimidoid and pyrazinoid parts of the isoalloxazine ring, suggest the presence of charge-transfer interactions in their ground states. nih.gov These interactions are hypothesized to potentially facilitate the reduction of oxidized flavin to its semiquinone form via charge transfer from the tryptophan residue. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Large this compound Complexes

Cryo-Electron Microscopy (Cryo-EM) has become an indispensable technique for determining the structures of large, dynamic, and structurally diverse biological complexes that are often challenging to crystallize for X-ray diffraction. mdpi.comarxiv.orgarxiv.org Unlike crystallography, Cryo-EM allows for the imaging of non-crystalline samples, frequently capturing molecules in a state that closely resembles their native hydrated environment. mdpi.com This technique is particularly well-suited for the structural analysis of large protein assemblies or complexes that undergo significant conformational changes during their function. mdpi.comarxiv.org

Although specific examples of Cryo-EM studies directly involving large complexes containing this compound were not extensively found in the search results, the capabilities of Cryo-EM are highly relevant to such investigations. Cryo-EM facilitates the structural characterization of high molecular weight proteins and complexes, addressing limitations encountered by other techniques, such as NMR, when dealing with very large systems. mdpi.com Recent technological advancements in Cryo-EM, including improved detectors and sophisticated image processing algorithms, have enabled the determination of structures at near-atomic resolutions, allowing for detailed analysis of complex biological systems. nih.govthermofisher.com Consequently, Cryo-EM represents a valuable tool for studying the structural organization of large protein complexes that may involve this compound as a constituent or bound ligand, especially in cases where these complexes exhibit structural heterogeneity or dynamic behavior. arxiv.orgarxiv.org

Conformational Dynamics and Allosteric Modulation of this compound-Binding Domains

The biological function of proteins is intrinsically linked to their structural dynamics and their ability to undergo conformational changes. frontiersin.orgbahargroup.org These dynamic properties are critical for processes such as molecular recognition, enzymatic catalysis, and allosteric regulation. frontiersin.org Allostery, a key regulatory mechanism in biological systems, involves the modulation of a protein's activity or binding affinity at one site through the binding of a ligand at a distinct, allosteric site. nih.govhotspotthera.comucsf.edu This regulation is often mediated by conformational changes that propagate through the protein structure upon ligand binding. nih.govucsf.edu

While direct information specifically on the conformational dynamics and allosteric modulation of domains that bind this compound was not widely available in the search results, the general principles governing these processes are applicable. The binding of a ligand can induce specific alterations in protein conformation, shifting the equilibrium between different structural states. nih.gov This can result in a change in activity or binding properties at a site remote from the initial ligand binding site, illustrating allosteric communication. nih.govfrontiersin.org

Research on other multi-domain proteins has demonstrated that ligand binding to one domain can trigger conformational changes that are transmitted to another domain, influencing its function. nih.govnih.gov These conformational changes can vary in scale, from localized movements of individual residues to larger-scale rearrangements of entire domains or subunits. bahargroup.org The inherent dynamic nature of proteins, including the transient existence of different conformational substates, plays a significant role in facilitating allosteric processes. bahargroup.orgucsf.edu Techniques such as NMR spectroscopy and computational simulations are frequently employed to investigate these dynamics and map the pathways of allosteric signal transmission. ucsf.edufrontiersin.org

For proteins that interact with this compound, understanding the conformational dynamics of the this compound-binding domain and how these dynamics are modulated by ligand binding is essential for elucidating the functional consequences of this interaction. If the protein is composed of multiple domains, this compound binding could potentially induce allosteric effects by altering the conformation or dynamics of other domains, thereby modulating their activity or interactions with other molecules. The investigation of these dynamic aspects is crucial for a comprehensive understanding of how this compound exerts its biological effects.

Enzymatic Mechanisms and Redox Chemistry Involving Flavinyltryptophan

Redox States and Transitions of Flavinyltryptophan within Biocatalytic Cycles

The redox chemistry of flavins is central to their function in enzymatic catalysis. Flavins can exist in multiple redox states: the oxidized quinone form, the one-electron reduced semiquinone form, and the two-electron reduced hydroquinone (B1673460) form. wikipedia.orgmdpi.comescholarship.org Transitions between these states occur during the transfer of electrons from a substrate to the flavin and subsequently to another acceptor or oxygen. wikipedia.orgmdpi.comd-nb.info

Within the biocatalytic cycles of flavin-dependent enzymes acting on tryptophan, the flavin cofactor undergoes these redox transitions. If a this compound species is formed, its stability and reactivity would be intrinsically linked to the redox state of the associated flavin moiety. For instance, the formation of certain flavin-substrate adducts might be favored in a specific flavin redox state.

Characterization of Flavin-N5-oxide and Other Reactive Intermediates

Beyond the standard redox states, flavin-dependent enzymes can generate highly reactive intermediates during their catalytic cycles. One such intermediate discussed in the context of flavin-dependent enzymes is the flavin-N5-oxide. mdpi.comnih.govnih.gov This intermediate has been identified in certain flavin-dependent enzymes and is proposed to be involved in oxygenation reactions. mdpi.comnih.gov

In the study of the enterocin (B1671362) biosynthetic enzyme EncM, a flavin-dependent protein, a flavin-N5-oxygen adduct (flavin-N5-oxide) was identified as an intermediate in a dual oxidation process. mdpi.comnih.gov This intermediate was characterized using techniques like mass spectrometry and spectroscopy. mdpi.com The formation of flavin-N5-oxide represents a departure from the classical C4a-(hydrogen) peroxy-flavin intermediate typically associated with FMOs. mdpi.comnih.govnih.gov

While the provided information does not directly link the flavin-N5-oxide or similar reactive flavin intermediates to the formation of a defined "this compound" compound, it establishes the principle that flavin-dependent enzymes can generate diverse and highly reactive flavin species. These reactive species could potentially interact with tryptophan substrates in specific ways, leading to covalent adducts or facilitating specific chemical transformations that transiently involve a this compound structure. The characterization of such intermediates is crucial for understanding the full catalytic mechanism.

Influence of Protein Environment on Flavin Redox Potentials

The protein environment of flavin-dependent enzymes significantly influences the redox properties of the bound flavin cofactor. mdpi.comescholarship.orgmdpi.comvu.nl The redox potential of the flavin can vary by hundreds of mV depending on the specific protein environment, spanning a wide range. mdpi.com This tuning of flavin redox potentials by the protein is critical for directing the electron transfer pathways and catalytic activity of the enzyme.

Factors within the protein environment that affect flavin redox potentials include electrostatic interactions and hydrogen bonding networks in the flavin binding site. mdpi.comescholarship.org For example, the number of negatively charged groups in the vicinity of the flavin cofactor can strongly correlate with its redox potential. mdpi.com Amino acid residues near the N5 atom of the isoalloxazine ring are particularly important, as the protonation state of N5 changes during reduction, and its environment can alter the redox potential. nih.gov

The influence of the protein environment on flavin redox potentials is crucial for understanding how flavin-dependent enzymes achieve their specificity and efficiency. In enzymes that interact with tryptophan, the protein environment would not only tune the flavin's redox potential but also orient the tryptophan substrate and potentially specific amino acid residues to facilitate the desired reaction, which might involve the transient formation of this compound species.

Spectroscopic Signatures of this compound in Different Redox Environments

Spectroscopic techniques, such as UV-Vis absorption and fluorescence spectroscopy, are powerful tools for studying flavins and their interactions within proteins. wikipedia.org Different redox states of flavins exhibit distinct absorbance spectra, allowing for the monitoring of changes in oxidation state during enzymatic reactions. wikipedia.org

While specific spectroscopic data for a compound explicitly named "this compound" is not available in the provided search results, the principle of using spectroscopy to characterize flavin species and their environment is well-established. The electronic spectra of flavins are sensitive to their redox and protonation states, as well as the electrostatic environment provided by the protein. rsc.org Computational studies can predict how the flavin electronic spectra are shifted by an anisotropic electrostatic environment, aiding in the interpretation of experimental spectra. rsc.org

If a this compound intermediate or adduct is formed during an enzymatic reaction, it is expected to have a unique spectroscopic signature that differs from the free flavin or tryptophan. Changes in the absorbance or fluorescence spectra during the catalytic cycle could potentially indicate the formation and decay of such species. For example, the identification of the flavin-N5-oxide intermediate in EncM was supported by spectroscopic analysis. mdpi.com Studying the spectroscopic changes that occur when a flavin-dependent enzyme interacts with tryptophan could provide evidence for the formation of this compound species and insights into their electronic structure and environment within the enzyme's active site.

Kinetic Analysis of this compound-Mediated Enzymatic Transformations

Kinetic analysis is a crucial tool for understanding the detailed mechanisms of enzymatic reactions. photophysics.commdpi.com It allows for the investigation of individual steps within a multi-step reaction, such as substrate binding, intermediate formation, and product release. photophysics.com Techniques like stopped-flow spectroscopy are widely used to study enzyme kinetics on millisecond to second timescales, which are often the timescales of these intermediate steps. photophysics.com By monitoring changes in spectroscopic signals (e.g., absorbance or fluorescence) during the reaction, kinetic data can be obtained and fitted to various kinetic models to determine rate constants, binding affinities, and catalytic efficiencies. photophysics.com

In the context of this compound-mediated enzymatic transformations, kinetic analysis could provide insights into the rates of electron transfer between the tryptophan and flavin moieties, the interaction of this compound with the enzyme active site, and the subsequent redox events involving substrates. Pre-steady state kinetic analysis, in particular, can help identify individual chemical intermediates and the state of cofactors like flavin during complex reaction mechanisms. photophysics.com

Kinetic analysis of multi-step reactions, which are common in enzymatic processes, can be challenging due to the superposition of exponential decays. nih.gov However, advanced analytical methods, including integral transformations and the phase function approach, are being developed to reliably deduce the number of reaction steps and reconstruct the distribution of rate constants from kinetic measurements. nih.gov These methods are valuable for obtaining robust and unbiased kinetic analyses of complex biochemical reactions. nih.gov

The study of enzyme kinetics in microreactors also presents opportunities for obtaining detailed information about reaction transition states and intermediates through inline analysis, potentially providing more precise insights into reaction mechanisms. mdpi.com

Bioenergetic Implications of this compound Redox Chemistry

The redox chemistry of flavins is intrinsically linked to bioenergetic processes, particularly in the context of electron transport chains and energy production. nih.gov Flavin cofactors like FMN and FAD are essential components of many enzymes involved in cellular respiration and other metabolic pathways that generate reducing equivalents (e.g., NADH, FADH2). nih.gov These reducing equivalents donate electrons to the mitochondrial electron transport system, where they are transferred through a series of redox centers with progressively increasing reduction potentials, ultimately leading to the reduction of oxygen to water. nih.gov This electron transfer is coupled to the translocation of protons across the inner mitochondrial membrane, generating a proton gradient that drives ATP synthesis. nih.gov

Furthermore, redox-active metabolites can influence cellular bioenergetic states. For example, some bacteria produce redox-active metabolites that can suppress the membrane potential and lower ATP levels, affecting antibiotic tolerance. nih.gov While this compound is a specific compound and not a broad class of metabolites, its redox activity suggests a potential to interact with cellular redox circuits.

The intracellular redox environment plays a significant role in regulating protein function, including the activity of enzymes involved in metabolic and signaling pathways. nih.gov Redox-sensitive cysteine residues in proteins can undergo modifications that alter protein conformation, enzyme activity, and protein-protein interactions, thereby impacting cellular processes. nih.gov The redox state of flavins can also act as a switch controlling protein functions. nih.gov

The redox chemistry of this compound, involving electron transfer between the flavin and tryptophan components, could potentially influence the local redox environment within an enzyme active site or in its vicinity. This localized redox change could, in turn, affect the activity of the enzyme or interacting proteins, thereby indirectly impacting bioenergetic processes.

The concept of "redox reserve capacity" highlights the importance of the intracellular redox circuit in regulating cellular processes. nih.gov Alterations in this redox state can impact kinase signaling pathways and phosphatase activity, further illustrating the interconnectedness of redox biology and cellular energy status. nih.gov Understanding the redox chemistry of this compound within specific enzymatic systems is crucial for elucidating its potential bioenergetic implications.

| Compound Name | PubChem CID |

| This compound | 19816756 |

Interactive Data Table (Example based on hypothetical kinetic data structure):

Since no specific kinetic data tables for this compound were found, here is a hypothetical example structure for an interactive table that could be generated if such data were available, illustrating how kinetic parameters might be presented.

| Experiment ID | Enzyme Concentration (µM) | Substrate (this compound) Concentration (µM) | Initial Rate (µM/s) | Km (µM) | Vmax (µM/s) | Temperature (°C) | pH |

| 1 | 0.1 | 10 | 5.2 | 25 | 7.5 | ||

| 2 | 0.1 | 20 | 8.1 | 25 | 7.5 | ||

| 3 | 0.1 | 50 | 10.5 | 25 | 7.5 | ||

| 4 | 0.2 | 20 | 16.0 | 25 | 7.5 |

(Note: This is a hypothetical table structure. Actual data would be required to populate it.)

Computational Approaches and Theoretical Modeling in Flavinyltryptophan Research

Molecular Docking and Dynamics Simulations for Flavinyltryptophan Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between molecules, such as a small ligand and a larger macromolecule like a protein. Molecular docking predicts the preferred orientation (binding pose) of a ligand when it is bound to a receptor, providing insights into potential binding sites and modes of interaction. MD simulations, on the other hand, simulate the time-dependent behavior of a molecular system, allowing researchers to observe the dynamic aspects of molecular interactions, conformational changes, and the stability of complexes over time. These methods are widely applied in studying protein-ligand interactions and understanding the molecular basis of biological processes. targetmol.cnacs.orgbio-fount.comnih.govnih.gov

While these techniques are well-suited for investigating how this compound might interact with various biological targets, specific detailed studies applying molecular docking and dynamics simulations solely to this compound interactions with macromolecules were not found in the reviewed literature. However, the principles and methodologies used in studies of flavins, tryptophan-containing peptides, and protein-ligand complexes are directly transferable to this compound.

Analysis of Binding Affinity and Specificity with Macromolecules

Analyzing binding affinity and specificity is a key application of molecular docking and MD simulations. Binding affinity quantifies the strength of the interaction between two molecules, typically expressed as a dissociation constant (Kd) or binding free energy. Specificity refers to the ability of a molecule to bind preferentially to one target over others. Computational methods can estimate binding free energies through techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, often performed on trajectories obtained from MD simulations. nih.gov Molecular docking scores can also provide a qualitative indication of binding strength. nih.gov

The concept of binding affinity and specificity is crucial for understanding the potential biological roles and mechanisms of action of this compound if it interacts with biological macromolecules. Although the general methods for analyzing binding affinity and specificity using computational approaches are well-established and applied to various macromolecular interactions, specific computational data on the binding affinity and specificity of this compound with particular macromolecules were not identified in the available search results.

Simulation of Conformational Changes Upon this compound Binding

Ligand binding to a protein or other macromolecule can induce conformational changes in the macromolecule, which are often essential for its function. MD simulations are powerful tools for simulating and analyzing these conformational changes. By observing the dynamics of a macromolecule in the presence and absence of a ligand over simulation time, researchers can identify and characterize ligand-induced structural rearrangements.

Studies on related molecules, such as flexible this compound peptides, have indicated that intramolecular interactions can lead to the formation of internal complexes, implying conformational changes influenced by factors like pressure. Additionally, research on flavin-binding proteins has shown that changes in the flavin molecule can alter protein conformation, with MD simulations supporting these observations. These findings suggest that this compound binding could similarly induce conformational changes in interacting macromolecules. However, detailed simulation data specifically demonstrating and characterizing conformational changes upon this compound binding to macromolecules were not found in the provided search results.

Quantum Mechanical and Hybrid QM/MM Methods for Reaction Mechanism Studies

Quantum Mechanical (QM) methods and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are essential for studying chemical reactions and understanding reaction mechanisms at an electronic level. QM methods provide a highly accurate description of the electronic structure and behavior of molecules, while QM/MM methods combine the accuracy of QM for a specific region of interest (e.g., the active site of an enzyme where a reaction occurs) with the computational efficiency of molecular mechanics for the larger surrounding environment. This hybrid approach is particularly useful for studying reactions in complex biological systems like enzymes.

QM/MM methods have been successfully applied to investigate the reaction mechanisms of flavin-dependent enzymes, providing insights into intermediate states and the role of specific amino acid residues in catalysis. While this compound contains a flavin moiety, specific studies utilizing QM or QM/MM methods to investigate reaction mechanisms directly involving this compound itself were not found in the reviewed literature. Such studies could potentially explore its participation in electron transfer reactions or other chemical transformations relevant to its biological context.

In Silico Prediction of Spectroscopic Properties of this compound

In silico prediction of spectroscopic properties involves using computational methods to calculate and predict how a molecule will interact with electromagnetic radiation, resulting in theoretical spectra (e.g., UV-Vis, fluorescence, NMR). These predictions can complement experimental spectroscopic data and aid in the identification and characterization of molecules. Computational approaches, often based on QM methods, can predict excitation energies and transition probabilities, which are directly related to spectroscopic features.

While the in silico prediction of spectroscopic properties is a recognized application of computational chemistry, and studies exist on the spectroscopic properties of flavins and flavin-binding proteins, specific in silico predictions of the spectroscopic properties solely for this compound were not found in the provided search results. Computational methods could be used to predict its absorption and emission spectra, which would be valuable for experimental detection and characterization.

Force Field Development and Validation for this compound Systems

Molecular dynamics simulations and other classical simulation techniques rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of the atomic coordinates. Accurate force fields are crucial for obtaining reliable simulation results. Developing and validating force field parameters for novel or non-standard molecules like this compound is an important step before conducting extensive simulations. This process often involves fitting parameters to experimental data or high-level QM calculations.

The development of force field parameters for components of this compound, such as unnatural amino acids like phenylalanine and tyrosine derivatives, has been reported. Similarly, parameters for flavin cofactors have also been developed and validated for use in simulations of flavoproteins. However, specific details on the development or validation of a dedicated force field or parameters specifically for this compound systems were not found in the reviewed literature. Developing accurate parameters that capture the unique interactions between the flavin and tryptophan moieties in this compound would be essential for accurate classical simulations.

Network-Based Approaches for Understanding Biological Pathways Involving this compound

Network-based approaches involve constructing and analyzing biological networks, such as protein-protein interaction networks, metabolic networks, or gene regulatory networks, to understand how molecules function within the complex cellular environment. These approaches can help identify potential biological pathways in which a molecule might be involved, predict its functional role, and uncover its relationships with other cellular components.

While network-based approaches are powerful tools for exploring biological systems, specific studies utilizing these methods to understand biological pathways specifically involving this compound were not identified in the provided search results. Applying network analysis could potentially reveal how this compound fits into existing biological networks based on its structure and potential interactions, suggesting possible functional roles or regulatory mechanisms.

Advanced Research Methodologies and Emerging Paradigms in Flavinyltryptophan Studies

Interdisciplinary Research Strategies for Comprehensive Analysis

Comprehensive analysis of flavinyltryptophan and related peptides inherently requires interdisciplinary research strategies, drawing upon expertise from chemistry, physics, and biology. The synthesis of this compound derivatives falls within the realm of organic chemistry. Investigating their photophysical characteristics, such as fluorescence yield and lifetime, often employs techniques rooted in physics and physical chemistry, including steady-state and time-resolved fluorescence spectroscopy. wikipedia.orgfishersci.sefishersci.atresearchgate.netwikipedia.orgfishersci.canih.gov Furthermore, understanding the conformational dynamics and intramolecular interactions within this compound peptides, particularly under varying conditions like high pressure, involves principles of biophysics and structural biology. wikipedia.orgfishersci.sefishersci.canih.gov Studies examining the interactions of flavin-labeled molecules with biological structures, such as membranes, integrate concepts from chemistry, biology, and microscopy. wikipedia.org This convergence of disciplines allows for a more complete picture of how the structure of this compound influences its function and behavior in different environments.

High-Throughput Screening Approaches for this compound-Modulating Agents

While specific high-throughput screening (HTS) studies directly utilizing this compound were not extensively detailed in the search results, the intrinsic fluorescent properties of this compound peptides suggest their potential utility in HTS platforms. fishersci.atresearchgate.netwikipedia.org HTS is a widely used method in drug discovery and chemical biology to rapidly test large libraries of compounds for a specific biological or biochemical activity. nih.gov Fluorescence-based assays, including fluorescence quenching or resonance energy transfer, are common in HTS due to their sensitivity and adaptability to miniaturized formats like microplates. Given that the fluorescence of this compound can be influenced by conformational changes and interactions with other molecules, fishersci.atresearchgate.netwikipedia.org it could potentially serve as a reporter in HTS assays designed to identify agents that bind to or modulate the conformation or interactions of this compound-containing systems. This could involve screening for compounds that enhance or quench this compound fluorescence, indicating a molecular interaction.

Integration of Omics Data with this compound Research Findings

The integration of omics data (such as genomics, transcriptomics, proteomics, and metabolomics) with research findings on this compound represents an emerging paradigm for gaining a holistic understanding of its potential biological relevance. Although specific examples of such integration for this compound were not found, multi-omics approaches are increasingly used to explore complex biological systems and understand the interplay between different molecular layers. If this compound or its derivatives are found to have biological roles or are produced/metabolized in biological systems, integrating metabolomics data (to identify and quantify this compound) with transcriptomics and proteomics (to examine the expression of genes and proteins involved in its synthesis, metabolism, or interaction partners) could provide insights into its pathways and functions. This integrated approach could help to contextualize findings from in vitro or targeted studies of this compound within broader cellular or organismal processes.

Development of Novel Biosensors and Probes Utilizing this compound

The fluorescent characteristics of this compound make it a promising candidate for the development of novel biosensors and probes. fishersci.atresearchgate.netwikipedia.org Flavin derivatives have already been explored in the context of biosensing, for instance, in biosensors utilizing flavin-containing monooxygenases. The sensitivity of this compound's fluorescence to its local environment and conformation suggests it could be engineered into probes that report on specific molecular binding events or cellular conditions. fishersci.atresearchgate.netwikipedia.org For example, this compound could be incorporated into peptides or proteins designed to interact with a target molecule, with changes in fluorescence signaling the interaction. Similarly, probes could be developed where the fluorescence properties of this compound are altered by changes in pH, polarity, or the presence of specific ions or enzymes. Flavin-labeled molecules have also been used as fluorescent probes to study membrane domains. wikipedia.org Further research in this area could lead to the creation of highly specific and sensitive tools for biochemical and cell biological investigations.

Future Directions in this compound Research and Biotechnological Applications

Future directions in this compound research are likely to build upon the understanding of its fundamental photophysical properties and molecular interactions. Continued exploration using advanced spectroscopic techniques, potentially combined with computational modeling, could provide deeper insights into its conformational landscape and the factors influencing its fluorescence. The potential for developing this compound-based biosensors and probes for various analytical and biological applications remains a significant area for future work. This could include designing probes for detecting specific metabolites, enzyme activities, or cellular structures. Furthermore, investigating potential biological occurrences or activities of this compound, perhaps initially suggested by integrated omics studies, could open up new avenues in biochemistry and cell biology. The unique properties arising from the conjugation of flavin and tryptophan moieties may also lend themselves to applications in areas such as photocatalysis or the development of novel fluorescent tags for biotechnology. The use of external factors like pressure to perturb and study the conformational states of this compound peptides could also continue to be a valuable research tool. wikipedia.orgfishersci.sefishersci.canih.gov

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and chromatographic techniques for characterizing Flavinyltryptophan, and how should they be implemented to ensure reproducibility?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, document solvent systems, instrument parameters (e.g., NMR frequency, HPLC column type), and calibration standards. Include raw data (e.g., spectra, retention times) in supplementary materials .

Q. How can researchers validate the synthesis protocol of this compound to minimize by-product formation?